Pyrenocine D
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Overview
Description
Pyrenocine D is a natural product found in Penicillium waksmanii with data available.
Scientific Research Applications
Antifungal, Antibacterial, and Algicidal Properties
Pyrenocines, including Pyrenocine D, have been studied for their antifungal, antibacterial, and algicidal properties. Research by Hussain et al. (2012) on pyrenocines J-M isolated from the endophytic fungus Phomopsis sp. revealed that some of these compounds, which are structurally related to this compound, exhibit significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).
Cytotoxicity Against Cancer Cells
Pyrenocine A, closely related to this compound, has been found to exhibit cytotoxicity against cancer cells. A study by Myobatake et al. (2019) showed that Pyrenocine A induced monopolar spindle formation in cancer cells, suggesting a potential novel anticancer mechanism (Myobatake et al., 2019).
Potential for Biofuel Production
In the context of biofuel production, the study of unicellular algae like Chlorella pyrenoidosa, which shares a similar name but is unrelated to this compound, has been explored. Kothari et al. (2012) investigated the use of Chlorella pyrenoidosa for treating dairy wastewater and its potential for biofuel extraction (Kothari et al., 2012).
Anti-Inflammatory Properties
Pyrenocine A has demonstrated anti-inflammatory activity. Toledo et al. (2014) characterized the anti-inflammatory properties of Pyrenocine A, which was able to suppress activation of macrophages and inhibit nitrite production and the synthesis of inflammatory cytokines (Toledo et al., 2014).
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(E)-2-(4-methoxy-2-methyl-6-oxopyran-3-yl)but-2-enal |
InChI |
InChI=1S/C11H12O4/c1-4-8(6-12)11-7(2)15-10(13)5-9(11)14-3/h4-6H,1-3H3/b8-4- |
InChI Key |
CFTVNLCXUPFJDY-YWEYNIOJSA-N |
Isomeric SMILES |
C/C=C(/C=O)\C1=C(OC(=O)C=C1OC)C |
Canonical SMILES |
CC=C(C=O)C1=C(OC(=O)C=C1OC)C |
Synonyms |
pyrenocine D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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